

Application Notes and Protocols for Allelic Replacement Using 5-FOA Counter-Selection

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Compound of Interest

Compound Name: *5-Fluoroorotic acid monohydrate*

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This document provides a detailed protocol for performing allelic replacement in yeast and other amenable organisms using the 5-Fluoroorotic Acid (5-FOA) counter-selection method. This powerful technique allows for the precise modification of a genome, including gene knockouts, insertions, and allele substitutions, without leaving a selectable marker.

Principle and Mechanism

The allelic replacement strategy using 5-FOA is a two-step process that relies on the dual functionality of the URA3 gene (or its orthologs) as both a selectable and counter-selectable marker. The URA3 gene encodes the enzyme orotidine-5'-phosphate decarboxylase (ODCase), which is essential for the de novo biosynthesis of pyrimidine ribonucleotides.^[1]

- Positive Selection: In the first step, a targeting cassette containing the URA3 marker is introduced into the host organism. This cassette is flanked by sequences homologous to the genomic region of interest. Successful homologous recombination integrates the cassette into the genome. Transformants are selected on a medium lacking uracil, as only cells expressing the functional URA3 gene can survive.^[1]
- Negative (Counter-) Selection: The second step involves the removal of the URA3 marker. This is achieved by selecting for a second homologous recombination event that excises the marker, leaving the desired genomic modification. This selection is performed on a medium containing 5-FOA. The ODCase enzyme encoded by URA3 converts 5-FOA into the toxic

compound 5-fluorouracil, which leads to cell death.[1][2][3] Therefore, only cells that have lost the URA3 gene through recombination can survive and grow on 5-FOA-containing medium.[1][2][3]

The mechanism of 5-FOA toxicity is a critical aspect of this protocol.

Caption: Mechanism of 5-FOA counter-selection in URA3+ cells.

Quantitative Data Summary

Successful allelic replacement using 5-FOA is dependent on optimized concentrations of key media components. The following tables summarize typical concentrations used in various studies.

Table 1: 5-FOA and Uracil Concentrations for Counter-Selection

Organism	5-FOA Concentration (mg/mL)	Uracil Concentration (μ g/mL)	Reference(s)
Saccharomyces cerevisiae	1	50 - 100	[4][5]
Candida albicans	1	50	
Isaria javanica	1	500	[3]
Staphylococcus aureus	0.2 - 2.5 (mM)	Not specified	[6][7]

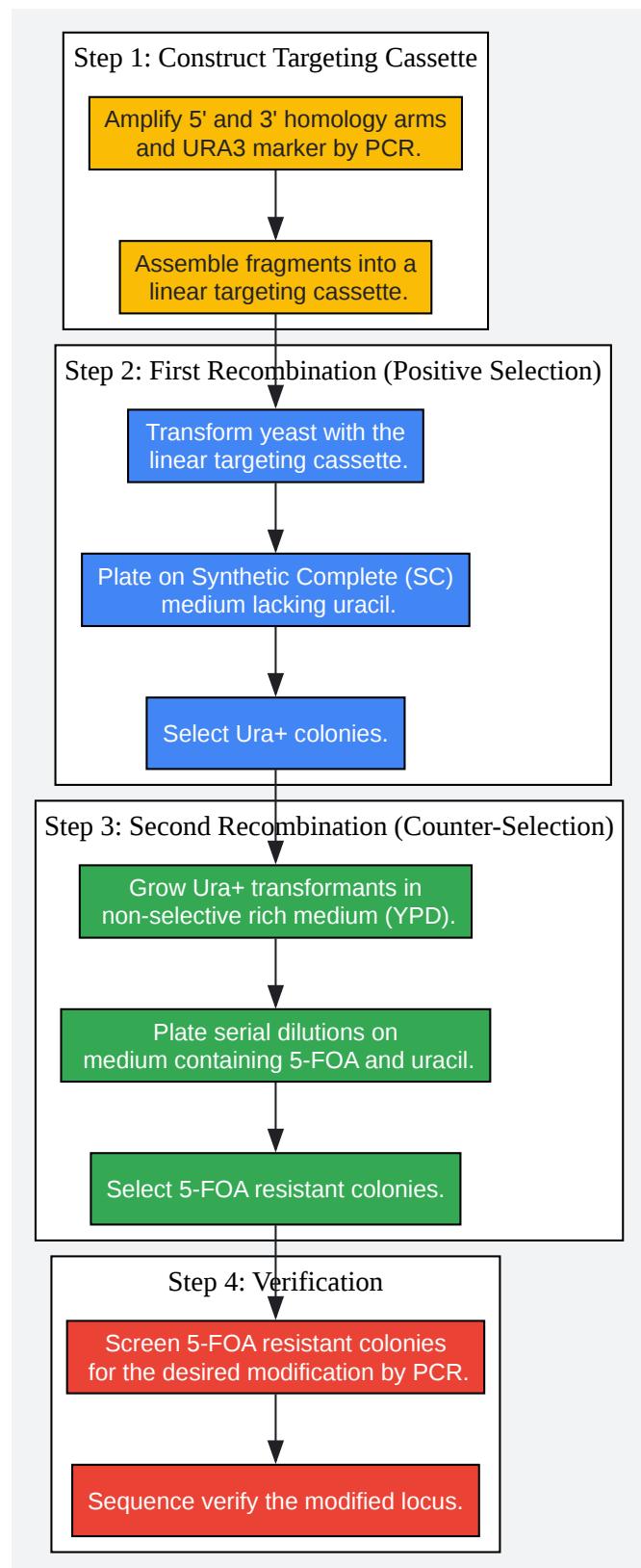
Note: The optimal concentration of 5-FOA may need to be determined empirically for different strains and species, as sensitivity can vary.[4][8]

Table 2: Example Media Composition for 5-FOA Counter-Selection in *S. cerevisiae*

Component	Amount per Liter	Notes
Yeast Nitrogen Base (w/o amino acids)	6.7 g	Provides essential vitamins and minerals.
Dextrose (Glucose)	20 g	Carbon source.
Synthetic Complete (SC) Amino Acid Mix	As required	Lacking uracil (for initial selection) or containing uracil (for counter-selection).
Uracil	50 mg	Added to 5-FOA plates to allow the growth of desired ura-cells. [9]
5-Fluoroorotic Acid (5-FOA)	1 g	The counter-selective agent. Can be challenging to dissolve; heating may be required. [4] [10]
Agar	20 g	For solid media.

Experimental Protocol: Allelic Replacement in *S. cerevisiae*

This protocol outlines a general workflow for creating a gene knockout. The same principles apply to introducing point mutations or insertions, with modifications to the design of the targeting cassette.



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Caption: Workflow for allelic replacement using 5-FOA.

Materials

- Yeast strain auxotrophic for uracil (e.g., ura3Δ)
- High-fidelity DNA polymerase for PCR
- Plasmids containing the URA3 marker
- Primers for amplifying homology arms and for verification
- Yeast transformation reagents (e.g., lithium acetate, PEG)
- YPD medium (non-selective)
- SC medium lacking uracil (SC-Ura)
- 5-FOA counter-selection medium (SC + 5-FOA + uracil)

Methodology

Step 1: Construction of the Targeting Cassette

- Design Primers: Design primers to amplify the 5' and 3' flanking regions (homology arms) of the target gene from genomic DNA. Each arm should be at least 40-60 base pairs in length for efficient recombination. Also, design primers to amplify the URA3 selectable marker from a plasmid template. The primers should include overhangs to allow for the assembly of the fragments in the correct order (5' arm - URA3 - 3' arm).
- PCR Amplification: Perform PCR to amplify the two homology arms and the URA3 marker.
- Cassette Assembly: Assemble the three PCR products into a single linear DNA cassette. This can be achieved through fusion PCR or Gibson assembly.
- Purify Cassette: Purify the final linear targeting cassette.

Step 2: Yeast Transformation and Positive Selection

- Prepare Yeast Cells: Grow the recipient yeast strain in YPD medium to mid-log phase.

- Transformation: Transform the yeast cells with the purified linear targeting cassette using a standard lithium acetate/PEG transformation protocol.
- Selection: Plate the transformed cells onto SC-Ura agar plates. Incubate at 30°C for 2-3 days until colonies appear. These colonies are putative integrants where the targeting cassette has replaced the target gene via homologous recombination.

Step 3: Induction of Second Recombination and Counter-Selection

- Promote Recombination: Inoculate several independent Ura+ colonies into liquid YPD medium and grow overnight. This growth in non-selective medium allows for spontaneous homologous recombination to occur between the duplicated flanking regions, leading to the excision ("pop-out") of the URA3 marker.
- Plating on 5-FOA: Plate serial dilutions of the overnight cultures onto 5-FOA counter-selection plates.
- Incubation: Incubate the plates at 30°C for 3-5 days. Only cells that have lost the URA3 gene will be able to grow.^[5]

Step 4: Verification of Allelic Replacement

- Isolate Colonies: Pick individual colonies from the 5-FOA plates.
- Phenotypic Confirmation: Patch the colonies onto both SC-Ura plates and YPD plates. Correctly modified strains should grow on YPD but fail to grow on SC-Ura, confirming the loss of the URA3 marker.
- Genotypic Confirmation: Perform colony PCR on the 5-FOA resistant, uracil-auxotrophic colonies to confirm the desired genomic modification. Use primers that flank the targeted locus to differentiate between the wild-type, the integrated, and the final modified allele based on the size of the PCR product.
- Sequencing: For definitive confirmation, sequence the PCR product from the modified genomic locus.

Troubleshooting and Considerations

- High Background on 5-FOA Plates: A high frequency of 5-FOA resistant colonies can arise from spontaneous mutations in the URA3 gene rather than from the desired recombination event.^[1] To mitigate this, it is advisable to screen multiple independent transformants.
- Low "Pop-out" Frequency: The frequency of the second recombination event can be low. Growing the integrant strains for a longer period in non-selective medium can increase the chances of this event occurring.
- 5-FOA Quality and Solubility: The quality and complete solubilization of 5-FOA are crucial for effective counter-selection.^[10] It may be necessary to gently heat the medium to dissolve the 5-FOA completely.^[10]
- Strain Differences: The efficiency of homologous recombination and sensitivity to 5-FOA can vary significantly between different yeast species and even between different strains of the same species. Optimization of the protocol, particularly the length of homology arms and 5-FOA concentration, may be required.^{[4][8]}

This protocol provides a robust framework for performing precise genome editing. By understanding the underlying principles and carefully optimizing the experimental conditions, researchers can effectively utilize this technique for a wide range of genetic studies.

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